
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate, also known as MPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPBA is a derivative of phenylbutyric acid and has been studied for its potential therapeutic effects and its use in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been shown to modulate the expression of genes involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of oxidative stress and inflammation in the brain. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. However, this compound can be difficult to synthesize and purify, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of 4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations in laboratory experiments.
Synthesis Methods
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate can be synthesized through a multi-step process that involves the reaction of phenylacetylene with morpholine, followed by the addition of acetic anhydride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
4-(4-morpholinyl)-1-phenyl-2-butyn-1-yl acetate has been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(4-morpholin-4-yl-1-phenylbut-2-ynyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-14(18)20-16(15-6-3-2-4-7-15)8-5-9-17-10-12-19-13-11-17/h2-4,6-7,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIACOEMRUNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#CCN1CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

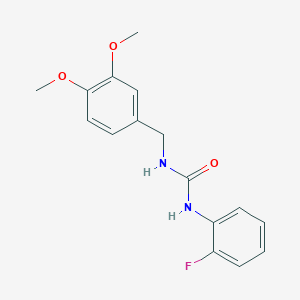
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![3-cyclopentyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5371359.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
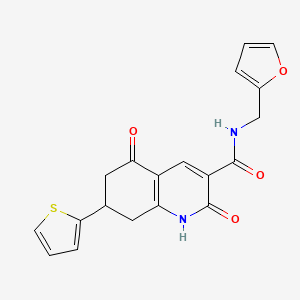
![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
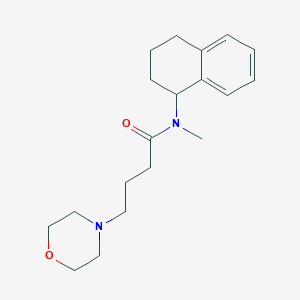
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)
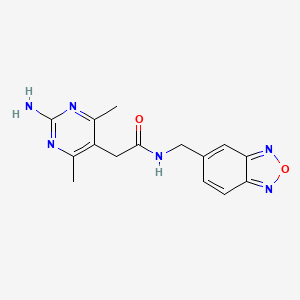
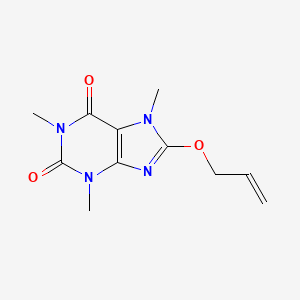
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)